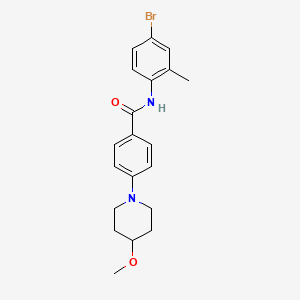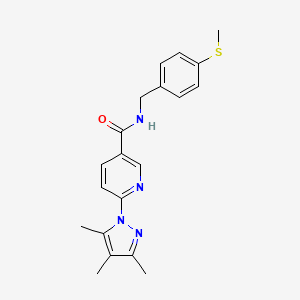
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule featuring a urea linkage, a cyclopropanecarbonyl group, and a tetrahydroquinolin moiety
準備方法
Synthetic Routes and Reaction Conditions: To prepare 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea, one common synthetic route involves the reaction between 1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and 2,3-dimethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI). The reaction typically occurs under mild conditions, often in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthesis route for scale, ensuring high yield and purity. This often includes refining reaction conditions and employing continuous flow techniques to maximize efficiency.
化学反応の分析
Types of Reactions: 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions, including:
Oxidation: Potential to form oxidized derivatives under appropriate conditions.
Reduction: Possible reduction to simpler analogs.
Substitution: Various substituents can replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts for reduction.
Substitution Reactions: Utilizing nucleophiles or electrophiles in suitable solvents like dichloromethane or ethanol.
Major Products: Depending on the reaction, major products may include oxidized derivatives, reduced analogs, or substituted versions of the original compound.
科学的研究の応用
This compound finds applications across multiple domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigation as a potential therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets, potentially including enzymes or receptors. The pathways can vary, but understanding these interactions is crucial for harnessing its full potential in scientific research.
類似化合物との比較
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea stands out due to its combination of functional groups. Similar compounds might include:
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea
This overview provides a comprehensive understanding of this compound, showcasing its synthesis, reactions, applications, and unique characteristics. Fascinating stuff! If there are any specific areas you'd like to explore further, let me know.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPAGVRKGVTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2460216.png)



![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)






![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)
